molecular formula C16H11F4N3O3S2 B6492445 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 886955-39-1

2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6492445
CAS No.: 886955-39-1
M. Wt: 433.4 g/mol
InChI Key: YQBXFHGUCIBLOP-UHFFFAOYSA-N
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Description

2-[(7-Fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative featuring a benzothiadiazine core substituted with a fluorine atom and a sulfanyl bridge. This compound’s structure combines electron-withdrawing groups (fluoro, trifluoromethyl) and a sulfanyl linker, suggesting possible applications in targeting enzymes like cyclooxygenases (COX) or kinases .

Properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4N3O3S2/c17-10-4-5-12-13(7-10)28(25,26)23-15(22-12)27-8-14(24)21-11-3-1-2-9(6-11)16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQBXFHGUCIBLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Compound Name Core Structure Substituents/Modifications Biological Activity/Notes Reference
Target Compound : 2-[(7-Fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Benzothiadiazine 7-Fluoro, 1,1-dioxo, sulfanyl bridge, 3-(trifluoromethyl)phenyl Hypothesized COX/kinase inhibition
N-(2,4-Dimethoxyphenyl)-2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide Benzothiadiazine 2,4-Dimethoxyphenyl (vs. trifluoromethylphenyl) Improved solubility due to methoxy groups
2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide Benzimidazole 5-Methoxy benzimidazole (vs. benzothiadiazine) Enhanced π-π stacking potential
N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide Indole-sulfonamide Bis(trifluoromethyl)phenyl, chlorobenzoyl 37% synthesis yield; selective enzyme inhibition
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole Furan-2-yl, sulfanyl bridge Anti-exudative activity (10 mg/kg vs. diclofenac)
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Phenylacetamide (vs. trifluoromethylphenyl) Metabolic stability due to benzothiazole core

Pharmacological and Physicochemical Insights

Core Heterocycle Influence :

  • The benzothiadiazine core in the target compound provides a rigid, planar structure with electron-deficient regions, favoring interactions with catalytic lysine or arginine residues in enzymes. In contrast, benzimidazole () and benzothiazole () analogs exhibit stronger π-π stacking due to aromatic nitrogen atoms .
  • Triazole-based analogs () show anti-exudative activity comparable to diclofenac but may lack the metabolic stability conferred by fluorine substituents in the target compound .

Sulfonamide-linked indole derivatives () demonstrate higher enzyme selectivity but lower synthesis yields (37%) compared to sulfanyl-bridged analogs .

Fluorination Impact :

  • Fluorine atoms in the target compound (7-fluoro, trifluoromethyl) reduce metabolic degradation by cytochrome P450 enzymes, a feature shared with bis(trifluoromethyl)phenyl derivatives in .

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